(2-Methoxyphenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine
Description
Properties
Molecular Formula |
C11H13N3O2 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
(2-methoxyphenyl)-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine |
InChI |
InChI=1S/C11H13N3O2/c1-7-13-11(14-16-7)10(12)8-5-3-4-6-9(8)15-2/h3-6,10H,12H2,1-2H3 |
InChI Key |
IHRMLUPHMMGILL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)C(C2=CC=CC=C2OC)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
-
Amidoxime Preparation :
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Cyclization :
Table 1: Cyclization Conditions and Yields
| Reactant | Solvent | Base | Temperature | Yield | Source |
|---|---|---|---|---|---|
| 2-Methoxybenzamidoxime | DMSO | NaOH | 25°C | 78% | |
| 2-Methoxybenzamidoxime | DMF | K2CO3 | 60°C | 65% |
Intramolecular Aza-Wittig Reaction
The aza-Wittig reaction enables one-pot synthesis by coupling iminophosphorane intermediates with carbonyl groups. This method avoids isolation of sensitive intermediates, enhancing efficiency.
Protocol Overview
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Iminophosphorane Formation :
-
Cyclization :
Critical Considerations :
Multicomponent Condensation Approaches
Multicomponent reactions (MCRs) streamline synthesis by combining three or more reactants in a single step. The Ugi-azide reaction has been adapted for this compound.
Ugi-Azide Reaction Protocol
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Reactants :
-
Conditions :
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Methanol, 50°C, 24 hours.
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Post-Reaction Modification :
Advantages :
Industrial-Scale Production Methods
Patented processes emphasize cost-effectiveness and minimal waste. A 2025 patent describes a continuous-flow system for large-scale synthesis.
Key Steps in Flow Chemistry:
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Amidoxime Synthesis :
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Continuous hydroxylamine addition to 2-methoxybenzonitrile in a microreactor (residence time: 20 min).
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-
Cyclization :
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In-line mixing with 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride and NaOH in DMSO.
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-
Purification :
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Centrifugal partition chromatography removes unreacted starting materials.
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Table 2: Industrial vs. Lab-Scale Yields
| Parameter | Lab-Scale | Industrial (Flow) |
|---|---|---|
| Yield | 78% | 85% |
| Reaction Time | 6 hours | 45 minutes |
| Solvent Consumption | 500 mL/g | 50 mL/g |
Purification and Characterization
Final purification typically employs column chromatography (SiO2, ethyl acetate/hexane) or recrystallization from ethanol/water.
Spectroscopic Data :
Chemical Reactions Analysis
(2-Methoxyphenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include carboxylic acids, acyl chlorides, esters, aldehydes, and cyclic anhydrides . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with carboxylic acids can lead to the formation of amides, while reactions with aldehydes can produce imines .
Scientific Research Applications
Antiglycation Activity
One of the prominent applications of (2-Methoxyphenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine is its antiglycation activity . This activity is crucial in preventing the formation of advanced glycation end-products (AGEs), which are implicated in various diseases such as diabetes and cardiovascular disorders. The compound inhibits the crosslinking of proteins by reacting with amino groups, thus mitigating oxidative damage associated with AGE accumulation.
Antidiabetic Potential
The compound's mechanism as an antidiabetic agent is primarily linked to its antiglycation properties. By reducing AGEs' formation, it may contribute to improved glycemic control and protection against diabetic complications. This positions it as a promising candidate for further development in diabetes management therapies.
Medicinal Chemistry
In medicinal chemistry, the compound has been studied for its potential therapeutic effects beyond diabetes. Its structural features allow it to interact with various biological targets, making it a candidate for further exploration in drug development.
Case Studies
Several studies have highlighted the potential applications of (2-Methoxyphenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine:
- Antiglycation Research : Studies have demonstrated significant antiglycation activity in vitro, suggesting that this compound could be developed into a therapeutic agent for managing diabetic complications.
- Diabetes Management : Animal studies have indicated that administration of this compound can lead to improved glycemic control and reduced oxidative stress markers associated with diabetes.
- Comparative Studies : Research comparing this compound with other oxadiazole derivatives has shown that it possesses superior bioactivity due to its unique structural characteristics.
Mechanism of Action
The mechanism of action of (2-Methoxyphenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, its antiglycation activity is attributed to its ability to inhibit the formation of advanced glycation end-products (AGEs) by reacting with the amino groups of proteins and sugar molecules . This inhibition helps prevent the oxidative stress and chronic hyperglycemia associated with diabetic complications .
Comparison with Similar Compounds
Structural Modifications and Pharmacological Profiles
The following table summarizes key structural analogs and their pharmacological/physicochemical properties:
Key Observations :
- Substituent Position: Meta-methoxy analogs (Compounds 22/23) exhibit nanomolar affinity for the D3 receptor, suggesting that substituent position (meta vs. ortho) significantly impacts binding . The ortho-methoxy group in the target compound may sterically hinder receptor interactions compared to meta-substituted derivatives.
- Hydrochloride Salts : Many analogs, including the target compound, are stabilized as hydrochloride salts to enhance aqueous solubility and crystallinity .
Selectivity and Receptor Binding
Compounds 22 and 23 (meta-methoxy derivatives) demonstrate exceptional selectivity (>15,000-fold) for the D3 receptor over D2 and D1 subtypes, attributed to optimal steric and electronic complementarity with the D3 receptor’s hydrophobic pocket .
Biological Activity
(2-Methoxyphenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, synthetic methods, and relevant case studies.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₃N₃O₂
- Molecular Weight : 219.24 g/mol
- IUPAC Name : (2-methoxyphenyl)-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine
The compound features a methanamine group linked to a 5-methyl-1,2,4-oxadiazole moiety and a 2-methoxyphenyl group. The oxadiazole ring is notable for its diverse biological activities, while the methoxyphenyl group enhances solubility and interaction with biological targets.
Antiglycation Activity
Research has demonstrated that (2-Methoxyphenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine exhibits significant antiglycation activity , which is crucial in preventing the formation of advanced glycation end-products (AGEs). AGEs are implicated in various diseases such as diabetes and cardiovascular disorders. The compound inhibits the crosslinking of proteins by reacting with amino groups, thus mitigating oxidative damage associated with AGE accumulation.
Antidiabetic Potential
The compound's mechanism as an antidiabetic agent is primarily linked to its antiglycation properties. By reducing AGEs' formation, it may contribute to improved glycemic control and protection against diabetic complications. This activity positions it as a promising candidate for further development in diabetes management therapies.
Synthetic Methods
The synthesis of (2-Methoxyphenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine typically involves:
- Reagents : Amidoximes and isatoic anhydrides are commonly used.
- Conditions : Reactions are often conducted in a NaOH-DMSO medium at ambient temperature.
- Yield : The synthesis generally yields the desired product efficiently.
In Vitro Studies
A study highlighted the compound's effectiveness against various cancer cell lines through its antiproliferative activity. The cytotoxicity was evaluated using the MTT assay against human cancer cell lines such as HCT-116 and PC-3 .
| Cell Line | IC50 (µM) | Biological Activity |
|---|---|---|
| HCT-116 | 13.62 | Antitumor |
| PC-3 | 21.74 | Antitumor |
Structure–Activity Relationship (SAR)
The SAR studies indicate that substituents on the oxadiazole ring significantly influence biological activity. Electron-withdrawing groups enhance the compound's reactivity and efficacy against various biological targets .
Comparison with Related Compounds
| Compound Name | Molecular Formula | Biological Activity | Unique Features |
|---|---|---|---|
| 5-Methyl-1,3,4-thiadiazole | C₅H₅N₃S | Antimicrobial | Contains thiadiazole instead of oxadiazole |
| 2-Methoxybenzamide | C₉H₁₁N₃O | Analgesic and anti-inflammatory | Similar methoxy structure |
| 1,3,4-Oxadiazole Derivatives | Varies | Antitumor and antiviral | Variations in substituents |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2-Methoxyphenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine, and how can purity be maximized?
- Methodology : Multi-step synthesis is typical, involving cyclization of precursors such as nitriles and hydroxylamine derivatives. Key steps include:
- Formation of the oxadiazole ring via cyclization under reflux conditions with catalysts (e.g., palladium or copper) .
- Introduction of the 2-methoxyphenyl group via nucleophilic substitution or coupling reactions .
- Purification via column chromatography or recrystallization to achieve >95% purity. Solvents like ethanol or dichloromethane are often used to optimize yield .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodology : Use a combination of:
- NMR spectroscopy (¹H and ¹³C) to confirm the methoxyphenyl and oxadiazole ring substituents .
- Mass spectrometry (MS) to verify molecular weight and fragmentation patterns .
- X-ray crystallography (if single crystals are obtainable) to resolve bond angles and spatial arrangement .
Q. What preliminary biological activities have been reported for similar oxadiazole derivatives?
- Methodology : Screen for:
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria .
- Anti-inflammatory effects : COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISA) .
- CNS modulation : In vitro receptor binding studies (e.g., serotonin or dopamine receptors) .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved for this compound?
- Methodology :
- Perform pharmacokinetic profiling to assess bioavailability and metabolic stability (e.g., liver microsome assays) .
- Use molecular dynamics simulations to evaluate target binding affinity under physiological conditions .
- Compare results with structurally analogous compounds (e.g., fluorophenyl-oxadiazoles) to identify substituent-specific effects .
Q. What computational strategies are effective in predicting the compound’s interaction with biological targets?
- Methodology :
- Molecular docking : Use software like AutoDock Vina to model interactions with proteins (e.g., kinases or GPCRs) .
- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with observed bioactivity .
- ADMET prediction : Tools like SwissADME to forecast absorption and toxicity .
Q. How can synthetic yield be improved without compromising stereochemical integrity?
- Methodology :
- Optimize reaction conditions (temperature, solvent polarity) using design-of-experiments (DoE) approaches .
- Employ flow chemistry for precise control over reaction kinetics and scalability .
- Monitor intermediates via HPLC to detect byproducts early .
Q. What strategies address the compound’s stability and solubility limitations in aqueous media?
- Methodology :
- Salt formation : Hydrochloride salts improve solubility (e.g., as seen in oxadiazole-amine derivatives) .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .
- Co-solvent systems : Use PEG or cyclodextrins to stabilize the compound in solution .
Key Research Gaps and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
